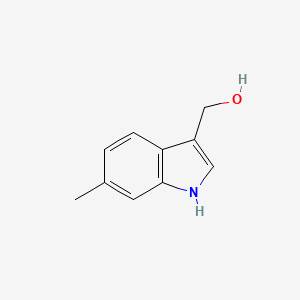

(6-Méthyl-1H-indol-3-yl)méthanol

Vue d'ensemble

Description

(6-Methyl-1H-indol-3-yl)methanol is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are found in various natural compounds, including tryptophan and indole-3-acetic acid . This compound features a methyl group at the 6th position and a hydroxymethyl group at the 3rd position of the indole ring, contributing to its unique chemical properties.

Applications De Recherche Scientifique

(6-Methyl-1H-indol-3-yl)methanol has numerous applications in scientific research:

Mécanisme D'action

Target of Action

(6-Methyl-1H-indol-3-yl)methanol, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors play a significant role in various biological activities, making indole derivatives valuable for the treatment of different disorders in the human body .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cell biology . For instance, some indole derivatives have been found to impede DNA synthesis, influencing target cells’ activation, proliferation, and apoptosis .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. They possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that (6-Methyl-1H-indol-3-yl)methanol may influence several biochemical pathways, although specific pathways affected by this compound are yet to be identified.

Result of Action

Indole derivatives are known to exhibit various biologically vital properties . For example, they can reduce oxidative stress, impede DNA synthesis, and inhibit proinflammatory cytokines and chemokines . These actions suggest that (6-Methyl-1H-indol-3-yl)methanol may have similar effects.

Analyse Biochimique

Biochemical Properties

(6-Methyl-1H-indol-3-yl)methanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including (6-Methyl-1H-indol-3-yl)methanol, have been shown to bind with high affinity to multiple receptors, aiding in the development of new therapeutic agents . The nature of these interactions often involves the inhibition or activation of specific enzymes, leading to significant biochemical changes.

Cellular Effects

The effects of (6-Methyl-1H-indol-3-yl)methanol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the regulation of apoptosis, cell cycle progression, and cell proliferation . These effects are mediated through interactions with key signaling molecules and transcription factors.

Molecular Mechanism

At the molecular level, (6-Methyl-1H-indol-3-yl)methanol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins . The molecular diversity of indole derivatives allows them to target multiple pathways, making them versatile agents in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (6-Methyl-1H-indol-3-yl)methanol can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, indole derivatives may undergo metabolic transformations that alter their activity and efficacy . Understanding these temporal effects is crucial for optimizing experimental conditions and interpreting results.

Dosage Effects in Animal Models

The effects of (6-Methyl-1H-indol-3-yl)methanol vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Studies have reported threshold effects, where a specific dosage range is required to achieve the desired biological activity without causing harm . These findings highlight the importance of dosage optimization in preclinical research.

Metabolic Pathways

(6-Methyl-1H-indol-3-yl)methanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. For example, the shikimate pathway, which leads to the synthesis of tryptophan, is one of the key metabolic routes for indole derivatives . These metabolic processes can influence the overall bioavailability and efficacy of the compound.

Transport and Distribution

The transport and distribution of (6-Methyl-1H-indol-3-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these transport mechanisms is essential for predicting the pharmacokinetics and pharmacodynamics of the compound.

Subcellular Localization

The subcellular localization of (6-Methyl-1H-indol-3-yl)methanol can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The precise localization can influence the interactions with other biomolecules and the overall biological outcome.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-1H-indol-3-yl)methanol can be achieved through several methods. One common approach involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions . Another method includes the reduction of corresponding indole carboxaldehydes using reducing agents like sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of indole derivatives often involves multi-step synthesis processes, including the formation of intermediate compounds followed by functional group modifications. The choice of solvents, catalysts, and reaction conditions can significantly impact the yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

(6-Methyl-1H-indol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid) in solvents like acetic acid or sulfuric acid.

Major Products Formed

Oxidation: Indole-3-carboxaldehyde, indole-3-carboxylic acid.

Reduction: Various indole derivatives with different substituents.

Substitution: Halogenated or nitrated indole derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole-3-carbinol: A naturally occurring compound found in cruciferous vegetables, known for its anticancer properties.

Tryptophol: An indole derivative involved in plant growth regulation and microbial signaling.

Indole-3-acetic acid: A plant hormone that regulates growth and development.

Uniqueness

(6-Methyl-1H-indol-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Propriétés

IUPAC Name |

(6-methyl-1H-indol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-2-3-9-8(6-12)5-11-10(9)4-7/h2-5,11-12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWIRGUFIWRNCBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622175 | |

| Record name | (6-Methyl-1H-indol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437988-53-9 | |

| Record name | (6-Methyl-1H-indol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

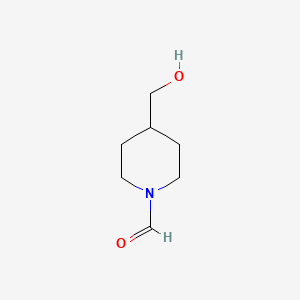

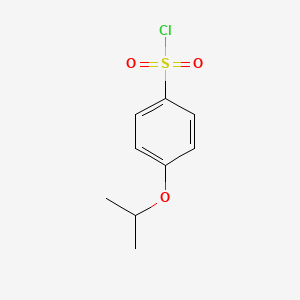

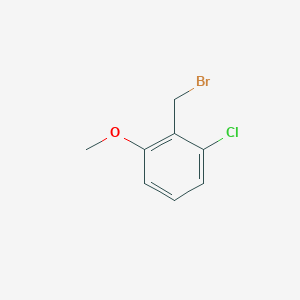

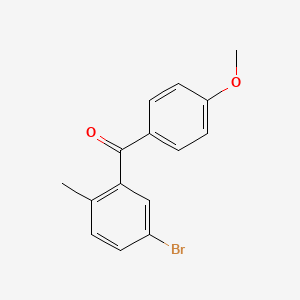

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine](/img/structure/B1322240.png)

![Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322243.png)

![{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid](/img/structure/B1322245.png)